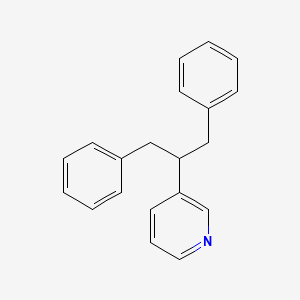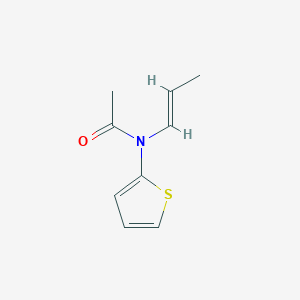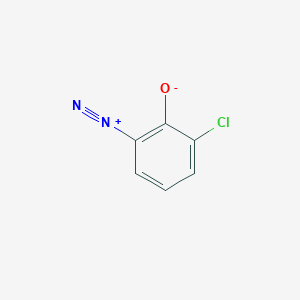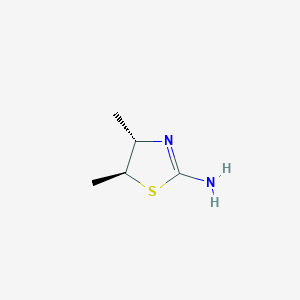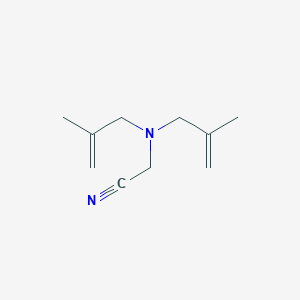
(Bis(2-methyl-2-propenyl)amino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(2-methyl-2-propenyl)amino)acetonitrile is an organic compound with the molecular formula C10H16N2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by bis(2-methyl-2-propenyl)amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-methyl-2-propenyl)amino)acetonitrile typically involves the reaction of acetonitrile with bis(2-methyl-2-propenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also focuses on minimizing waste and optimizing resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions
(Bis(2-methyl-2-propenyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bis(2-methyl-2-propenyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(Bis(2-methyl-2-propenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Bis(2-methyl-2-propenyl)amino)acetonitrile involves its interaction with specific molecular targets. The bis(2-methyl-2-propenyl)amino groups can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bis(2-hydroxyethyl)amino)acetonitrile: Similar in structure but with hydroxyethyl groups instead of methylpropenyl groups.
(Bis(2-chloroethyl)amino)acetonitrile: Contains chloroethyl groups, leading to different reactivity and applications.
Uniqueness
(Bis(2-methyl-2-propenyl)amino)acetonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-[bis(2-methylprop-2-enyl)amino]acetonitrile |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3 |
InChI-Schlüssel |
HQOGSDQFTKUNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN(CC#N)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
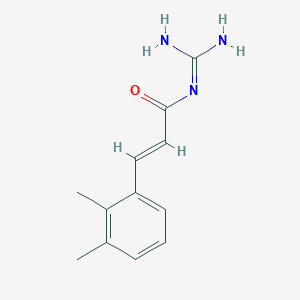
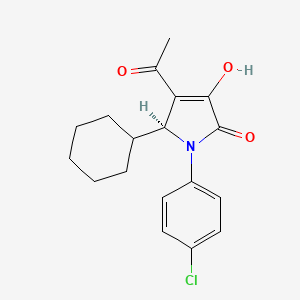
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)

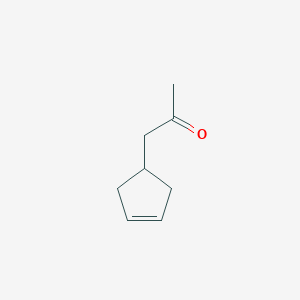
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
